molecular formula C49H92O6 B3026134 (1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate

(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate

Cat. No.: B3026134
M. Wt: 777.2 g/mol
InChI Key: KVCNQKCHCPELNN-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol is used in various scientific research fields, including:

    Chemistry: As a model compound for studying lipid oxidation and hydrolysis reactions.

    Biology: In studies related to lipid metabolism and the role of triacylglycerols in cellular processes.

    Medicine: Investigating the effects of different fatty acids on health and disease.

    Industry: Used in the development of lipid-based formulations and products

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (lauric acid, elaidic acid, and palmitic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various biochemical processes. The compound’s effects are mediated through its constituent fatty acids, which can influence cellular signaling, membrane fluidity, and energy metabolism .

Comparison with Similar Compounds

Uniqueness: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of lauric acid, elaidic acid, and palmitic acid. This combination imparts distinct physicochemical properties and biological effects, making it valuable for specific research applications .

Properties

IUPAC Name

(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCNQKCHCPELNN-WCWDXBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
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(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
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(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
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(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate

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